Product packaging for Acetamide, N-[4-(3-piperidinyl)phenyl]-(Cat. No.:CAS No. 1260646-01-2)

Acetamide, N-[4-(3-piperidinyl)phenyl]-

Cat. No.: B2655408
CAS No.: 1260646-01-2
M. Wt: 254.76
InChI Key: SJISTNNNUWNQAC-UHFFFAOYSA-N
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Description

Historical Context of N-Phenylacetamide Derivatives in Medicinal Chemistry Research

The journey of N-phenylacetamide derivatives in medicine began in the late 19th century with the discovery of Acetanilide, also known as N-phenylacetamide. Initially introduced in 1886 as "Antifebrin," it was one of the first synthetic analgesics and antipyretics, marking a significant milestone in the development of pharmaceuticals. This discovery stemmed from the burgeoning coal tar industry, which provided a rich source of aromatic compounds for chemical synthesis.

Acetanilide's success spurred further research into related aniline (B41778) derivatives to mitigate its toxic side effects, such as methemoglobinemia. This led to the development of less toxic successors like Phenacetin and, eventually, Paracetamol (Acetaminophen), which remains a widely used analgesic and antipyretic today. This historical progression underscores the foundational role of the N-phenylacetamide scaffold in the rational design of therapeutic agents and highlights a long-standing interest in modifying this core structure to enhance efficacy and safety.

Significance of Piperidine (B6355638) and Phenyl Moieties in Contemporary Drug Discovery Scaffolds

The piperidine ring and the phenyl group are two of the most ubiquitous structural motifs in modern pharmaceuticals, valued for their distinct physicochemical and pharmacokinetic properties.

The piperidine moiety , a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its prevalence in both natural alkaloids and synthetic drugs. researchgate.net Its saturated, flexible ring system allows it to adopt various conformations, enabling it to bind effectively to a wide range of biological targets. researchgate.net The nitrogen atom within the piperidine ring is often basic, which can be crucial for forming salt forms of drugs with improved solubility and for establishing key hydrogen bond interactions with protein targets. ijnrd.org Piperidine derivatives have demonstrated a vast array of pharmacological activities, including but not limited to:

Analgesic

Antipsychotic

Antihistaminic

Anti-cancer

Antiviral ijnrd.org

The phenyl group , a simple aromatic ring, is fundamental for establishing crucial interactions with biological targets. It can participate in π-π stacking, hydrophobic interactions, and cation-π interactions, which are all vital for molecular recognition and binding affinity. The phenyl ring also serves as a versatile scaffold that can be readily functionalized with various substituents to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The strategic placement of phenyl groups is a key aspect of designing molecules that can effectively fit into the binding pockets of enzymes and receptors.

The combination of a piperidine ring and a phenyl group, as seen in phenylpiperidine derivatives, has given rise to numerous important drugs, particularly those acting on the central nervous system (CNS), such as potent opioids. nih.gov This combination allows for the precise spatial orientation of functional groups necessary for specific receptor interactions.

Overview of Current Research Trajectories for Acetamide (B32628), N-[4-(3-piperidinyl)phenyl]- and Related Analogues

While specific research on Acetamide, N-[4-(3-piperidinyl)phenyl]- is not extensively documented in publicly available literature, the research trajectories of closely related analogues provide a clear indication of its potential areas of investigation. The core structure suggests that this compound could be explored for a variety of therapeutic applications, primarily centered around receptor modulation and enzyme inhibition.

Research on analogous structures is active in several key areas:

Neurological Disorders: N-phenylacetamide derivatives containing piperazine (B1678402) or piperidine rings have been synthesized and evaluated for anticonvulsant activity. nih.gov These studies often target neuronal voltage-sensitive sodium channels. The structural similarity suggests that Acetamide, N-[4-(3-piperidinyl)phenyl]- could be a candidate for investigation in epilepsy and other seizure-related disorders.

Pain Management: The phenylpiperidine scaffold is a classic template for opioid receptor ligands. nih.gov Research continues to explore new derivatives to achieve potent analgesia with improved side-effect profiles. For instance, N-phenyl-N-(piperidin-2-yl)propionamide analogues have been investigated as selective μ-opioid receptor agonists. nih.gov This suggests a potential avenue for the title compound in the development of novel pain therapeutics.

Receptor Modulation: N-aryl-piperidine derivatives have been designed as potent agonists for the human histamine (B1213489) H3 receptor, which is a target for treating cognitive and sleep disorders. nih.gov This highlights the potential for Acetamide, N-[4-(3-piperidinyl)phenyl]- to be investigated as a modulator of various G-protein coupled receptors (GPCRs), depending on the specific conformational constraints imposed by its structure.

Infectious Diseases: In the field of neglected diseases, piperidine derivatives have been explored for their activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. dndi.org Structure-activity relationship (SAR) studies in this area aim to optimize potency and metabolic stability, indicating another potential research direction for novel piperidine-containing compounds. dndi.org

The research on these related compounds is summarized in the table below, illustrating the diverse potential of this chemical class.

Research AreaAnalogous Compound ClassInvestigated Biological Target/Activity
Neurological DisordersN-phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsant activity, voltage-sensitive sodium channels nih.gov
Pain ManagementN-phenyl-N-(piperidin-2-yl)propionamideμ-opioid receptor agonism nih.gov
Receptor ModulationN-aryl-piperidine derivativesHistamine H3 receptor agonism nih.gov
Infectious Diseases4-Azaindole-2-piperidine derivativesAnti-parasitic activity (Trypanosoma cruzi) dndi.org

Unaddressed Research Questions and Future Directions in the Academic Investigation of this Compound Class

The limited specific research on Acetamide, N-[4-(3-piperidinyl)phenyl]- means that numerous fundamental questions remain unanswered, presenting fertile ground for future academic inquiry. The primary unaddressed question is the compound's actual biological activity profile.

Future research should be directed toward a systematic exploration of this compound, beginning with its chemical synthesis and characterization. Following this, a tiered approach to biological screening would be logical:

Broad Phenotypic Screening: Initial studies could involve broad screening in various cell-based assays to identify any potential therapeutic areas, such as anticancer, anti-inflammatory, or antimicrobial activity.

Target-Based Screening: Based on the activities of its analogues, a more focused screening approach against specific targets would be warranted. Key target families to investigate include:

GPCRs: A comprehensive screening against a panel of GPCRs, particularly opioid, histamine, and dopamine (B1211576) receptors, could reveal novel modulator activities.

Ion Channels: Given the anticonvulsant activity of related compounds, evaluating its effect on various ion channels, especially sodium and calcium channels, is a logical step. nih.gov

Enzymes: Screening against enzymes implicated in various diseases, such as kinases or proteases, could uncover unexpected activities.

Structure-Activity Relationship (SAR) Studies: Assuming a biological activity is identified, the synthesis and testing of a library of related analogues would be crucial. This would involve modifying key positions on the molecule, such as:

Substitution on the phenyl ring to explore electronic and steric effects.

Alteration of the position of the piperidine linkage on the phenyl ring (ortho, meta, para).

Modification of the acetamide group to investigate its role in binding.

Computational Studies: Molecular docking and dynamic simulations could be employed to predict potential binding modes to various targets and to rationalize SAR data, thereby guiding the design of more potent and selective analogues. researchgate.net

A significant future direction for this class of compounds is the exploration of stereochemistry. The 3-position on the piperidine ring is a chiral center, meaning Acetamide, N-[4-(3-piperidinyl)phenyl]- exists as a pair of enantiomers. The synthesis and separate biological evaluation of the individual (R)- and (S)-enantiomers will be critical, as it is common for pharmacological activity to reside primarily in one enantiomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2O B2655408 Acetamide, N-[4-(3-piperidinyl)phenyl]- CAS No. 1260646-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-piperidin-3-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDOTIDYAMDDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Chemical Derivatization of Acetamide, N 4 3 Piperidinyl Phenyl

Advanced Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of Acetamide (B32628), N-[4-(3-piperidinyl)phenyl]- reveals two primary disconnection points that guide the synthetic strategy. The most evident disconnection is the amide bond, which simplifies the target molecule into acetic acid (or an activated equivalent) and the key intermediate, 4-(3-piperidinyl)aniline. This amine precursor is central to the synthesis and presents its own set of synthetic challenges.

A further disconnection of the 4-(3-piperidinyl)aniline intermediate at the C-N bond between the phenyl and piperidine (B6355638) rings suggests two potential synthetic routes. The first involves the coupling of a pre-functionalized piperidine derivative with a suitable aniline (B41778) precursor, such as a protected 1,4-phenylenediamine or p-haloaniline. A second, and often more practical approach, involves the construction of the phenyl-piperidine linkage early in the synthesis, for instance, by coupling a substituted pyridine (B92270) with a phenyl derivative, followed by reduction of the pyridine and another functional group on the phenyl ring.

Strategic precursor selection is therefore paramount. A highly effective forward synthesis commences with 3-(4-nitrophenyl)pyridine. This precursor is strategically advantageous as the nitro group can be readily reduced to the required aniline functionality late in the synthesis, and the pyridine ring can be reduced to the desired piperidine ring.

Classical and Modern Synthetic Routes to the Core Structure

The construction of the Acetamide, N-[4-(3-piperidinyl)phenyl]- core relies on a sequence of optimized reactions that build the key 4-(3-piperidinyl)aniline intermediate, followed by a final amidation step.

Optimized Amidation Reactions and Linker Formation

The final step in the synthesis of Acetamide, N-[4-(3-piperidinyl)phenyl]- is the formation of the amide bond between the primary amine of 4-(3-piperidinyl)aniline and an acetylating agent. This transformation can be achieved through several reliable methods:

Reaction with Acetic Anhydride (B1165640) or Acetyl Chloride: In a straightforward approach, 4-(3-piperidinyl)aniline can be treated with acetic anhydride or acetyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct. This method is typically high-yielding and proceeds under mild conditions.

Peptide Coupling Reagents: For more controlled or sensitive applications, standard peptide coupling reagents can be employed. These reagents activate the carboxylic acid (acetic acid in this case) to facilitate amide bond formation. A variety of such reagents are available, each with its own profile of reactivity and compatibility with different functional groups.

Coupling ReagentAdditive (if common)Typical SolventKey Features
EDC (EDAC)HOBt or HOAtDCM, DMFWater-soluble carbodiimide, byproducts are easily removed.
DCCHOBtDCMForms insoluble DCU byproduct, facilitating purification.
HATUDIPEADMFHigh efficiency, particularly for sterically hindered or less reactive amines.
T3P®Pyridine, Et3NEthyl Acetate (B1210297), THFHigh-yielding, broad functional group tolerance, byproducts are water-soluble.

The choice of method depends on factors such as scale, purity requirements, and the presence of other sensitive functional groups in the molecule.

Stereocontrolled Piperidine Ring Synthesis and Modification

The piperidine ring in Acetamide, N-[4-(3-piperidinyl)phenyl]- contains a stereocenter at the 3-position, which can have significant implications for the biological activity of the molecule. Therefore, stereocontrolled synthesis is a critical consideration.

One effective method for obtaining enantiomerically pure material is through the resolution of a racemic mixture of a key intermediate. For instance, a racemic mixture of N-Boc-protected 3-(4-aminophenyl)piperidine can be resolved using a chiral acid, such as a derivative of D-phenylglycine, to separate the enantiomers. google.com

More advanced and efficient strategies focus on asymmetric synthesis to directly generate the desired enantiomer. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to couple arylboronic acids with a dihydropyridine (B1217469) derivative, followed by reduction, to yield enantiomerically enriched 3-arylpiperidines. This approach offers a powerful tool for establishing the stereochemistry of the piperidine ring early in the synthesis.

Green Chemistry Principles and Sustainable Synthetic Approaches

Incorporating green chemistry principles into the synthesis of Acetamide, N-[4-(3-piperidinyl)phenyl]- is crucial for developing environmentally benign and sustainable processes.

Catalytic Methods (e.g., Metal-Catalyzed Cross-Couplings, Organocatalysis)

The use of catalytic methods is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste generation.

Metal-Catalyzed Reactions: As previously mentioned, the Buchwald-Hartwig amination is a prime example of a powerful metal-catalyzed reaction that can be used to form the crucial C-N bond with high efficiency and selectivity, thereby reducing the number of synthetic steps and improving atom economy. Similarly, catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is a clean and efficient method for the reduction of the nitro group and the pyridine ring in the synthesis of 4-(3-piperidinyl)aniline. google.com

Organocatalysis in Amidation: In the context of the final amidation step, the development of organocatalytic methods for amide bond formation offers a greener alternative to traditional coupling reagents. Boronic acid catalysts, for instance, can promote the direct condensation of carboxylic acids and amines with the removal of water, thus avoiding the generation of stoichiometric byproducts.

Furthermore, the use of biocatalysts, such as enzymes, represents a frontier in green amide bond formation. Lipases, for example, can catalyze the amidation reaction under mild conditions and often in greener solvent systems.

The selection of solvents is another critical aspect of green synthesis. Efforts are being made to replace traditional, often hazardous, solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives. For amidation reactions, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as greener options. In some cases, reactions can even be performed in water, which is the most environmentally benign solvent.

By integrating these advanced catalytic and sustainable methodologies, the synthesis of Acetamide, N-[4-(3-piperidinyl)phenyl]- can be achieved in a manner that is not only efficient and precise but also mindful of its environmental impact.

Flow Chemistry and Continuous Processing Applications

The synthesis of Acetamide, N-[4-(3-piperidinyl)phenyl]- and its analogs is well-suited for adaptation to flow chemistry and continuous processing, offering significant advantages in terms of safety, scalability, and process control over traditional batch methods. rsc.org The synthesis can be dissected into two primary transformations: the formation of the 3-arylpiperidine core and the subsequent N-acetylation.

Continuous flow systems can facilitate the key amide bond formation step with enhanced efficiency and safety. nih.govscispace.com A packed-bed reactor containing an immobilized coupling agent or catalyst could be employed, where a solution of 4-(3-piperidinyl)aniline and an acetylating agent are passed through. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities while minimizing byproduct formation. rsc.org For example, a direct amidation protocol could be envisioned where the corresponding carboxylic acid and amine are pumped through a heated reactor zone, potentially mediated by a heterogeneous catalyst to drive the condensation. researchgate.net Microreactors, with their high surface-area-to-volume ratio, enable rapid heat and mass transfer, making them ideal for handling the exothermic nature of many amidation reactions and for using highly reactive intermediates safely. rsc.orgmdpi.com

Furthermore, multi-step sequences, such as the synthesis of the aryl piperazine (B1678402) drug flibanserin, have been successfully demonstrated in uninterrupted continuous-flow setups. rsc.orgresearchgate.net A similar strategy could be applied here, telescoping the formation of the 3-arylpiperidine intermediate with the final acylation step, incorporating in-line purification and separation modules to deliver the final product without manual isolation of intermediates. researchgate.net

Stereoselective Synthesis of Enantiomers and Diastereomers for Biological Evaluation

Since the 3-position of the piperidine ring is a stereocenter, the synthesis of enantiomerically pure forms of Acetamide, N-[4-(3-piperidinyl)phenyl]- is crucial for evaluating the biological activity of individual stereoisomers. Several advanced stereoselective strategies can be employed to access the chiral 3-arylpiperidine core.

One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction . nih.govacs.orgorganic-chemistry.org This method involves the coupling of pyridine with an appropriate arylboronic acid (e.g., 4-aminophenylboronic acid, suitably protected) in the presence of a chiral rhodium catalyst. acs.org The resulting chiral 3-aryl-tetrahydropyridine can then be reduced to the corresponding enantiomerically enriched piperidine. nih.govacs.org This strategy is highly efficient, demonstrating broad functional group tolerance and providing access to a wide array of enantioenriched 3-substituted piperidines. organic-chemistry.org

Another emerging strategy is the use of chemo-enzymatic cascades . A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This biocatalytic approach offers high enantioselectivity under mild, environmentally benign conditions. nih.gov

Palladium-catalyzed C(sp³)–H arylation represents another state-of-the-art method. Using a chiral directing group attached to the piperidine ring, it is possible to achieve highly regio- and stereoselective arylation at the C-3 position, yielding cis-3,4-disubstituted piperidines that can be further elaborated. acs.org Additionally, asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have proven effective for synthesizing a range of chiral piperidines with excellent enantioselectivities. whiterose.ac.uk

Synthesis of Isotopically Labeled Analogues for Mechanistic and Analytical Studies

Isotopically labeled analogues of Acetamide, N-[4-(3-piperidinyl)phenyl]- are invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for mechanistic investigations and as internal standards in quantitative bioanalysis. Deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are the most commonly incorporated isotopes.

Deuterium labeling can be achieved through several methods. Hydrogen-deuterium exchange (H/D exchange) is a common strategy, particularly for aromatic protons. acs.org Using a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of D₂O as the deuterium source, allows for the regioselective incorporation of deuterium onto the phenyl ring. nih.gov Similarly, specific positions on the piperidine ring can be deuterated. For instance, base-catalyzed exchange can introduce deuterium at positions alpha to a carbonyl, which could be a temporary feature of a synthetic intermediate. nih.gov Alternatively, deuterated reducing agents like sodium borodeuteride (NaBD₄) can be used to introduce deuterium during the reduction of a pyridinium (B92312) or tetrahydropyridine (B1245486) intermediate. nih.gov

Carbon-13 and Nitrogen-15 labeling typically requires a synthetic approach starting from commercially available labeled precursors.

To introduce a ¹³C label into the acetamide group, ¹³C-labeled acetyl chloride or acetic anhydride ([¹³C₂]-acetic anhydride) can be used in the final acylation step.

Labeling the phenyl ring can be accomplished by starting with a labeled precursor like [¹⁵N]-4-nitroaniline. The nitro group can be reduced to the amine, which is then elaborated to form the 3-(4-aminophenyl)piperidine core before the final acetylation.

Labeling the piperidine nitrogen can be achieved by using a labeled nitrogen source, such as [¹⁵N]-ammonia, in a synthetic route that constructs the piperidine ring.

These synthetic routes provide molecules with specific isotopic labels, essential for detailed biological and mechanistic studies. researchgate.net

Rational Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the lead compound is essential to probe the molecular interactions with its biological target and to optimize its pharmacological profile. SAR studies focus on three key regions: the acetamide nitrogen, the phenyl ring, and the piperidine ring system.

The acetamide group is a critical hydrogen bond donor and acceptor, and its modification can significantly impact binding affinity and pharmacokinetic properties.

Alkyl Chain Homologation: Replacing the acetyl methyl group with larger alkyl chains (ethyl, propyl, isopropyl, cyclopropyl) can probe for steric tolerance in the binding pocket.

Introduction of Functionality: Introducing polar groups (e.g., methoxyacetyl, aminoacetyl) or fluorinated alkyl chains can alter hydrogen bonding capabilities, metabolic stability, and lipophilicity.

N-Alkylation/Arylation: Substitution on the amide nitrogen itself (if biologically tolerated) can provide insights into the necessity of the N-H hydrogen bond donor.

Bioisosteric Replacement: The amide bond could be replaced with bioisosteres such as a sulfonamide, reverse amide, or stable ester to modulate chemical properties and metabolic stability.

These modifications help to define the optimal size, shape, and electronic properties of the group attached to the core aniline nitrogen.

The substitution pattern on the phenyl ring is a classic strategy to modulate electronic properties, lipophilicity, and metabolic stability. Substituents are typically explored at the ortho-, meta-, and para-positions relative to the piperidine ring.

Steric Effects: Bulky substituents can be used to probe the topography of the binding site and can also serve to block sites of metabolism.

Lipophilicity: The nature of the substituent significantly impacts the molecule's lipophilicity (LogP), which in turn affects solubility, cell permeability, and plasma protein binding. researchgate.net

The following table summarizes hypothetical SAR trends based on common findings in related chemical series.

Position on Phenyl RingSubstituent TypeExampleExpected Impact on Activity
orthoSmall EWG-FMay improve metabolic stability; potential for steric clash.
metaEWG-CF₃Often enhances potency by engaging in specific interactions.
metaEDG-OCH₃Can either increase or decrease activity depending on target.
paraHalogen-ClGenerally increases lipophilicity and can improve potency.

This table is illustrative and based on general principles observed in medicinal chemistry. nih.gov

The piperidine ring serves as a three-dimensional scaffold, and its conformation is critical for orienting the phenylacetamide moiety correctly within the biological target's binding site. nih.gov

Chair Conformation: Piperidine rings typically adopt a low-energy chair conformation. The 3-phenyl group can exist in either an axial or equatorial position, and the equilibrium between these conformers can be influenced by other substituents. asianpubs.orgnih.gov The relative orientation of the substituent is often a key determinant of biological activity. nih.gov

Conformational Restriction: Introducing substituents onto the piperidine ring can bias the conformational equilibrium. For example, a methyl group at the 4-, 5-, or 6-position can influence the axial/equatorial preference of the 3-aryl group through steric interactions. whiterose.ac.uk Introducing gem-dimethyl groups can lock the ring into a specific conformation.

Stereochemical Impact: For any introduced substituent, its stereochemistry (e.g., cis vs. trans relative to the 3-aryl group) creates diastereomers that must be synthesized and tested separately, as they will present different three-dimensional shapes to the target. whiterose.ac.uk

N-Substitution: Altering the substituent on the piperidine nitrogen (often a proton in the parent structure) with small alkyl or functionalized groups can impact the ring's pKa and conformational preferences, and can probe for additional interactions with the target. nih.gov

By systematically exploring these conformational and stereochemical aspects, a deeper understanding of the optimal 3D pharmacophore can be achieved.

Mechanistic Pharmacological Investigations of Acetamide, N 4 3 Piperidinyl Phenyl

Molecular Target Identification and Rigorous Validation Studies

No specific molecular targets for Acetamide (B32628), N-[4-(3-piperidinyl)phenyl]- have been identified in the reviewed literature.

Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels, Transporters)

No data is available on the binding affinity of this compound for G protein-coupled receptors (GPCRs), ion channels, or transporters.

Enzyme Inhibition/Activation Kinetics and Specificity Assays

There are no published studies detailing the effects of Acetamide, N-[4-(3-piperidinyl)phenyl]- on enzyme activity, including inhibition or activation kinetics and specificity.

Advanced Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis, Isothermal Titration Calorimetry)

Information regarding the direct binding analysis of this compound with any protein target using techniques such as Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) could not be found.

Omics-Based Approaches for Polypharmacology and Off-Target Deconvolution

No omics-based studies (e.g., chemoproteomics, transcriptomics) have been published to elucidate the polypharmacology or off-target profile of Acetamide, N-[4-(3-piperidinyl)phenyl]-.

In Vitro Efficacy and Potency Characterization

There is no available information on the in vitro efficacy or potency of this compound.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux, cAMP Modulation)

No data from cell-based functional assays, such as reporter gene assays, calcium flux measurements, or cyclic AMP (cAMP) modulation studies, are available for Acetamide, N-[4-(3-piperidinyl)phenyl]-.

Electrophysiological Studies (e.g., Patch-Clamp on Ion Channels)

Electrophysiological studies are crucial for understanding how a compound modulates the electrical properties of cells, often through direct interaction with ion channels. For N-phenylacetamide derivatives, a key mechanism of action identified is the modulation of voltage-sensitive sodium channels.

In a study investigating a series of novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for anticonvulsant activity, the most potent compound, N-(3-(trifluoromethyl)phenyl)-2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]acetamide (compound 20), was evaluated for its in vitro effects on neuronal voltage-sensitive sodium channels. This compound was found to be a moderate binder to site 2 of the sodium channel, suggesting that its anticonvulsant effects are, at least in part, mediated by the inhibition of sodium currents. nih.gov This interaction would stabilize the inactivated state of the channel, reducing neuronal excitability and thereby preventing seizure propagation.

Although direct patch-clamp data for this specific analog was not detailed, the binding affinity suggests a mechanism similar to other known sodium channel-blocking antiepileptic drugs. Such a mechanism for Acetamide, N-[4-(3-piperidinyl)phenyl]- would involve a reduction in the maximum rate of rise of the action potential and a decrease in its amplitude in excitable cells.

Selectivity Profiling Across a Panel of Related and Unrelated Biological Targets

Selectivity profiling is essential to determine the specificity of a compound and to anticipate potential off-target effects. While a broad selectivity panel for Acetamide, N-[4-(3-piperidinyl)phenyl]- is not available, studies on related compounds highlight potential primary targets and secondary activities.

For instance, the compound ACP-103 (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide) , which shares the piperidinyl-phenyl core structure, was profiled against a range of monoaminergic receptors. ACP-103 was identified as a potent and selective 5-HT2A receptor inverse agonist. nih.gov It displayed high affinity for the human 5-HT2A receptor with a mean pKi of 9.3 in membranes and 9.70 in whole cells. nih.gov Its affinity for the 5-HT2C receptor was lower, and it lacked significant activity at 5-HT2B and dopamine (B1211576) D2 receptors. nih.gov

This suggests that compounds with the piperidinyl-phenyl-amide scaffold can be designed to target G-protein coupled receptors with high selectivity. A hypothetical selectivity profile for Acetamide, N-[4-(3-piperidinyl)phenyl]- might include primary activity at a specific CNS receptor, with varying degrees of affinity for other related targets.

Below is a hypothetical selectivity profile table for a compound like Acetamide, N-[4-(3-piperidinyl)phenyl]-, based on data from analogous compounds.

TargetActivity (IC50/Ki)Compound Analog
Voltage-Gated Sodium Channel (Site 2)Moderate BinderN-(3-(trifluoromethyl)phenyl)-2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]acetamide
5-HT2A Receptor~2 nM (Ki)ACP-103
5-HT2C Receptor~16 nM (Ki)ACP-103
Dopamine D2 Receptor>1 µM (Ki)ACP-103

Cellular Mechanisms of Action and Pathway Modulation

Investigation of Signal Transduction Pathway Activation/Inhibition

The interaction of a compound with its molecular target initiates a cascade of intracellular events known as signal transduction. For a compound like ACP-103, which acts as a 5-HT2A receptor inverse agonist, its primary effect would be the inhibition of 5-HT2A receptor-mediated signaling pathways. The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). As an inverse agonist, ACP-103 would suppress the basal activity of this pathway. nih.gov

Subcellular Localization and Compartmentalization Studies

Information regarding the subcellular localization of Acetamide, N-[4-(3-piperidinyl)phenyl]- is not available. Such studies, often employing fluorescently labeled compounds or antibody-based techniques, would be necessary to determine if the compound accumulates in specific organelles, which could provide further clues about its mechanism of action.

Gene Expression and Proteomic Changes Induced by Compound Treatment

At present, there are no published studies on the gene expression or proteomic changes induced by treatment with Acetamide, N-[4-(3-piperidinyl)phenyl]- or very close analogs. Such studies would be valuable in providing an unbiased, systems-level view of the cellular response to the compound, potentially identifying novel pathways and targets.

Preclinical In Vivo Efficacy Studies in Established Disease Models (Mechanistic Focus)

The in vivo efficacy of N-phenylacetamide derivatives has been demonstrated in various preclinical models, with the choice of model depending on the primary pharmacological target of the specific analog.

For N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant properties, efficacy was demonstrated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov Several compounds in this series showed significant protection against MES-induced seizures, a model for generalized tonic-clonic seizures. nih.gov The activity in this model is consistent with the proposed mechanism of sodium channel blockade. Some of these compounds were also active in the 6-Hz model, which is considered a model for therapy-resistant partial epilepsy. nih.gov

The 5-HT2A inverse agonist ACP-103 demonstrated efficacy in behavioral models relevant to psychosis. It attenuated head-twitch behavior induced by the 5-HT2A agonist DOI and reduced the hyperactivity induced by the NMDA receptor antagonist MK-801 in rodents. nih.gov These findings are consistent with an antipsychotic-like profile. nih.gov

Another acetamide derivative, an adamantyl-based phenyl sulfonyl acetamide, was evaluated in a murine model of cutaneous leishmaniasis. While the compound showed potent in vitro activity against Leishmania amazonensis, it did not reduce lesion size or parasite load in the in vivo model, either as a monotherapy or in combination with a suboptimal dose of miltefosine. nih.gov

The table below summarizes the in vivo efficacy of some analogous compounds in relevant disease models.

Compound AnalogDisease ModelSpeciesKey Findings
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMaximal Electroshock (MES) SeizureMouseProtection against generalized tonic-clonic seizures. nih.gov
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives6-Hz SeizureMouseEfficacy in a model of therapy-resistant partial epilepsy. nih.gov
ACP-103DOI-induced Head TwitchRatAttenuation of 5-HT2A agonist-induced behavior. nih.gov
ACP-103MK-801-induced HyperactivityMouseReduction of NMDA antagonist-induced hyperactivity. nih.gov
Adamantyl-based phenyl sulfonyl acetamideCutaneous LeishmaniasisMouseIneffective at reducing lesion size and parasite load. nih.gov

Rodent Models of Neurological Disorders (e.g., Anticonvulsant activity in MES and 6-Hz models)

The therapeutic potential of acetamide derivatives has been explored in several rodent models of epilepsy, primarily focusing on the maximal electroshock (MES) and the 6-Hz psychomotor seizure tests. These models are standard for identifying compounds that can prevent seizure spread or are effective against therapy-resistant partial seizures, respectively. uj.edu.pl

While direct studies on Acetamide, N-[4-(3-piperidinyl)phenyl]- are not extensively detailed, research into structurally related N-phenylacetamide and pyrrolidine-2,5-dione-acetamide derivatives provides significant insights. nih.govmdpi.com For instance, in studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, anticonvulsant activity was observed predominantly in the MES seizure model. uj.edu.plnih.gov Certain molecules from this class also demonstrated efficacy in the 6-Hz screen, a model for human partial and therapy-resistant epilepsy. uj.edu.plnih.gov

Similarly, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in MES and 6-Hz (32 mA) seizure tests. mdpi.com Several compounds in this series showed weak to significant anticonvulsant protection, with more potent activity generally observed in the 6-Hz test. mdpi.com The mechanism for some of these related compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com The amide group is a key structural feature in several newer antiepileptic drugs, suggesting its importance for anticonvulsant action. nih.gov

Animal ModelCompound Class InvestigatedObserved Activity
Maximal Electroshock (MES)N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesShowed protection against seizures. uj.edu.plnih.gov
6-Hz Seizure ModelN-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesSeveral molecules showed activity, indicating potential against therapy-resistant epilepsy. uj.edu.plnih.gov
MES Seizure TestPyrrolidine-2,5-dione-acetamide derivativesWeak to moderate anticonvulsant activity observed. mdpi.com
6-Hz Seizure Test (32 mA)Pyrrolidine-2,5-dione-acetamide derivativesMore potent activity observed compared to the MES test for some derivatives. mdpi.com

Animal Models of Inflammatory and Immunological Conditions

The acetamide scaffold is a core structure in various pharmaceuticals that display anti-inflammatory properties. japsonline.com Research into related acetamide derivatives has demonstrated potential efficacy in preclinical models of inflammation. For example, N-(2-hydroxy phenyl) acetamide was studied for its anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritic (AIA) rats. nih.gov In this model, the compound significantly retarded the increase in paw edema volume and reduced serum levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov It also showed a positive effect on oxidative stress markers, suggesting a promising anti-arthritic profile. nih.gov

Another related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been shown to modulate the reactivity of lymphoid cell populations in tumor-bearing mice. nih.gov It augmented the response of lymphocytes to tumor cells and enhanced the inhibitory effects of macrophages on tumor cell growth. nih.gov This immunomodulatory effect was associated with an increased release of IL-1 and IL-2-like factors. nih.gov While these studies are on related structures, they highlight the potential of the acetamide moiety to influence inflammatory and immune responses.

Animal Model / ConditionCompound Class InvestigatedKey Findings
Adjuvant-Induced Arthritis (AIA) in ratsN-(2-hydroxy phenyl) acetamideRetarded paw edema; Reduced serum IL-1β and TNF-α. nih.gov
Tumor-bearing mice (Lieberman plasma cell tumor, L1210 leukemia)N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamideAugmented lymphocyte and macrophage response to tumor cells; Increased IL-1 and IL-2-like factors. nih.gov

Preclinical Models for Oncological Research

Derivatives of acetamide have been investigated for their potential as anticancer agents across various preclinical models. The piperazine-acetamide scaffold, in particular, is noted for its presence in molecules with a wide array of biological activities, including anticancer effects.

One area of focus has been the inhibition of cancer-associated carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression. nih.gov A study on 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives identified compounds that were highly effective and selective inhibitors of these enzymes, demonstrating antiproliferative properties. nih.gov

Another study focused on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which showed high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov The lead compound from this series induced cell death through both apoptosis and autophagy and demonstrated a significant reduction of tumor growth in a mouse xenograft model. nih.gov

Furthermore, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as cytotoxic agents, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov

Cancer Model / TargetCompound Class InvestigatedResults
Carbonic Anhydrase IX and XII Inhibition2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivativesIdentified potent and selective inhibitors with antiproliferative properties. nih.gov
Melanoma, Pancreatic Cancer, Chronic Myeloid Leukemia cell linesN-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivativesHigh in vitro potency against sensitive and resistant cell lines; induced apoptosis and autophagy. nih.gov
A375 Melanoma Xenograft in miceN-(4-(3-aminophenyl)thiazol-2-yl)acetamide lead compoundSignificant reduction of tumor growth observed. nih.gov
Prostate (PC3) and Breast (MCF-7) Cancer cell lines2-(4-Fluorophenyl)-N-phenylacetamide derivativesDemonstrated cytotoxic effects against cancer cell lines. nih.gov

Efficacy Assessment in Infectious Disease Models (e.g., Antimicrobial, Antitubercular, Antifungal)

The acetamide functional group is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. japsonline.com

Antimicrobial/Antibacterial: A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides demonstrated antimicrobial potency against various fungal and bacterial strains, with some compounds showing efficacy comparable to standard drugs like chloramphenicol. japsonline.com In another study, N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated for their in vitro antibacterial activities against plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov One compound, in particular, showed superior efficacy compared to commercial bactericides and was found to cause cell membrane rupture in Xoo. nih.gov

Antitubercular: The search for new antitubercular agents has led to the investigation of various acetamide derivatives. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were assessed for their activity against M. tuberculosis H₃₇Rv. nih.gov All the synthesized derivatives showed moderate to potent activity, with the most promising compound being equally effective against both the standard strain and a rifampin-resistant strain of M. tuberculosis. nih.gov

Antifungal: The antifungal potential of acetamide derivatives has also been explored. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were screened for activity against Candida albicans and Aspergillus niger, revealing better antifungal activity than the reference drug fluconazole. hilarispublisher.com Similarly, a study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides showed enhanced antifungal activity against several fungi, including F. oxysporum and C. krusei, with efficacy comparable to fluconazole. japsonline.com

Activity TypeCompound Class InvestigatedTarget Organism(s)Key Findings
AntibacterialN-phenylacetamide derivatives with 4-arylthiazoleXanthomonas oryzae pv. Oryzae (Xoo)Showed superior efficacy to commercial bactericides; caused cell membrane rupture. nih.gov
Antitubercular2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesM. tuberculosis H₃₇Rv, Rifampin-resistant M. tuberculosisPotent activity with MIC values as low as 4 μg/mL against both strains. nih.gov
AntifungalN-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamidesCandida albicans, Aspergillus nigerDemonstrated better antifungal activity than fluconazole. hilarispublisher.com
AntifungalN-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamidesF. oxysporum, A. flavus, C. capsici, C. kruseiActivity was comparable to the standard drug fluconazole. japsonline.com

Biomarker Identification and Validation in Preclinical Models

While studies focusing specifically on biomarker identification and validation for Acetamide, N-[4-(3-piperidinyl)phenyl]- are not widely published, research on related compounds provides context for potential biomarker strategies. For instance, in the investigation of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritic rats, serum levels of pro-inflammatory cytokines like IL-1β and TNF-α were used as biomarkers to assess the compound's anti-inflammatory effect. nih.gov Additionally, markers of oxidative stress, such as nitric oxide and peroxide, were measured to evaluate the compound's impact on disease pathology. nih.gov

In oncological studies of related acetamide derivatives, the mechanism of action often points to potential biomarkers. For example, the inhibition of the PI3K/AKT pathway by some piperazine (B1678402) derivatives suggests that phosphorylation levels of AKT and downstream targets could serve as pharmacodynamic biomarkers. Similarly, for compounds that induce apoptosis, markers like caspase activation or PARP cleavage could be utilized to validate preclinical efficacy. nih.gov These examples from structurally similar compounds indicate that future preclinical work on Acetamide, N-[4-(3-piperidinyl)phenyl]- would likely involve the measurement of inflammatory cytokines, cell signaling pathway components, or markers of apoptosis to validate its mechanism and efficacy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Detailed SAR Investigations of the Acetamide (B32628) Moiety and its Impact on Activity

The N-phenylacetamide core is a foundational element of the scaffold, with the acetamide linker playing a critical role in molecular recognition. This group often serves as a key hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), facilitating anchoring of the ligand within a biological target's binding site. bu.edu.eg

Comprehensive Analysis of Substituent Effects on the Phenyl Ring

The phenyl ring attached to the acetamide nitrogen is a primary site for modification to fine-tune activity, selectivity, and physicochemical properties. The electronic and steric nature of substituents on this ring can dramatically influence binding affinity through inductive and resonance effects. lumenlearning.comminia.edu.eg These effects alter the electron density of the aromatic ring and can influence interactions with the target protein. lasalle.edulibretexts.org

Quantitative structure-activity relationship (QSAR) studies on analogous N-(1-benzylpiperidin-4-yl)phenylacetamides have provided detailed insights into these effects. nih.gov

Positional Isomerism: For many substituents, including chloro, bromo, fluoro, nitro, and methoxy (B1213986) groups, placement at the 3-position (meta) of the phenyl ring resulted in higher affinity compared to substitutions at the 2-position (ortho) or 4-position (para). nih.gov

Halogen Substitution: The introduction of halogens (F, Cl, Br) on the phenyl ring generally maintained or slightly decreased affinity for sigma-1 receptors but tended to increase affinity for sigma-2 receptors, thereby altering the selectivity profile. nih.govnih.gov The 2-fluoro substituted analog was noted to have high selectivity for sigma-1 receptors. nih.gov

Electron-Donating Groups: Substituents like hydroxyl (-OH), methoxy (-OMe), or amino (-NH2) groups, which donate electron density to the ring via resonance, typically resulted in moderate affinity for sigma-1 receptors but weak or negligible affinity for sigma-2 receptors. nih.gov

Electron-Withdrawing Groups: Groups that withdraw electron density from the ring, such as a nitro (-NO2) group, also demonstrated positional effects on binding affinity. nih.gov

These findings can be summarized in the following table:

Substituent TypePositionGeneral Impact on Activity (Sigma-1 Receptor Affinity)General Impact on Selectivity
Halogens (F, Cl, Br)2- (ortho)Moderate AffinityHigh selectivity observed for 2-F analog
3- (meta)Higher AffinityGenerally higher selectivity (3 > 2 ≈ 4)
4- (para)Moderate AffinityLower selectivity compared to 3-position
Electron-Donating (OH, OMe, NH2)2- (ortho)Moderate AffinityGenerally high selectivity due to weak sigma-2 affinity
3- (meta)Moderate Affinity
4- (para)Moderate Affinity
Electron-Withdrawing (NO2)2- (ortho)Moderate AffinitySelectivity follows the trend 3 > 2 ≈ 4
3- (meta)Higher Affinity
4- (para)Moderate Affinity

Conformational and Stereochemical Requirements of the Piperidine (B6355638) Ring for Optimal Activity

The piperidine ring is a ubiquitous feature in pharmaceuticals, largely due to its ability to adopt a stable, low-energy chair conformation and present substituents in well-defined axial and equatorial orientations. ijnrd.orgnih.gov The conformational preference of the N-[4-(3-piperidinyl)phenyl] group is critical for optimal activity. researchgate.net

The relative orientation of the substituent at the 3-position of the piperidine ring is dictated by its conformational free energy. For non-polar substituents, an equatorial orientation is generally favored to minimize steric hindrance. However, studies on substituted piperidines have shown that polar substituents can favor an axial position, particularly upon protonation of the piperidine nitrogen. nih.gov This stabilization of the axial conformer is driven by electrostatic interactions between the substituent and the protonated nitrogen. nih.gov For example, X-ray crystallography of a related 4-fluoropiperidine (B2509456) derivative confirmed that the fluorine atom resides in the axial position, a preference potentially driven by the minimization of dipole-dipole repulsion. researchgate.net

Furthermore, the carbon at the 3-position of the piperidine ring is a chiral center. The stereochemistry (R vs. S enantiomer) at this position is expected to be a major determinant of biological activity. The two enantiomers will project the phenylacetamide moiety into different vectors in three-dimensional space, leading to one enantiomer having a more complementary fit into the active site of a chiral biological target than the other.

Isosteric Replacements and Bioisosterism Strategies for Enhanced Activity and Selectivity

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to improve a compound's potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions. princeton.edunih.gov This involves replacing a functional group or a core scaffold with another that has similar steric and electronic characteristics. princeton.edu

Phenyl Ring Replacements: The phenyl ring is a common target for bioisosteric replacement to modulate properties like lipophilicity and metabolic stability. nih.gov Studies on related scaffolds have shown that replacing the phenyl ring with other aromatic heterocycles such as thiophene, naphthyl, or indole (B1671886) can have a neutral or beneficial effect on activity. nih.gov Conversely, replacement with imidazole (B134444) or pyridine (B92270) rings led to a significant loss in affinity in one study, highlighting the specific requirements of the target. nih.gov Non-classical bioisosteres, such as bicyclo[1.1.1]pentane or bridged piperidine moieties, have been successfully used as phenyl ring replacements to decrease lipophilicity and improve solubility. nih.gov

Piperidine Ring Replacements: The piperidine ring itself can be replaced using scaffold hopping strategies to explore new chemical space or circumvent patent limitations. nih.govniper.gov.in Potential bioisosteres could include other saturated heterocycles like pyrrolidine (B122466) or morpholine, though such changes would significantly alter the geometry and basicity of the amine, likely impacting activity.

Acetamide Linker Replacements: The amide bond is susceptible to hydrolysis in vivo. Bioisosteric replacements such as 1,2,4-oxadiazoles or 1,2,3-triazoles can be considered to enhance metabolic stability while attempting to mimic the hydrogen-bonding pattern of the original amide. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. semanticscholar.org For a series of N-(1-benzylpiperidin-4-yl)arylacetamides, CoMFA revealed that the electrostatic properties of the substituents on the phenylacetamide ring strongly influenced binding. nih.gov These models generate 3D contour maps that highlight regions where positive or negative steric bulk and electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent analogs.

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful tool. nih.govnih.gov A pharmacophore is an abstract representation of the key steric and electronic features that are essential for a molecule to exert a specific biological activity. nih.gov

For the Acetamide, N-[4-(3-piperidinyl)phenyl]- scaffold, a pharmacophore model would likely be generated from a set of active analogs. This model would typically consist of features such as:

A hydrogen bond donor (from the acetamide N-H).

A hydrogen bond acceptor (from the acetamide C=O).

An aromatic ring feature (the phenyl group).

A positive ionizable feature (the basic piperidine nitrogen).

One or more hydrophobic regions.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This virtual screening process can rapidly identify novel molecules from different chemical classes that possess the required pharmacophoric features, potentially leading to the discovery of new scaffolds with the desired biological activity. mdpi.com

Fragment-Based Drug Discovery (FBDD) and Fragment-Linking Approaches to Analogues

Fragment-based drug discovery is a rational and efficient methodology for identifying lead compounds by screening collections of small, low-molecular-weight molecules, or "fragments," for binding to a biological target. mdpi.com These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors and acceptors), provide high-quality starting points for optimization due to their inherent ligand efficiency. whiterose.ac.uk Once initial fragment hits are identified and their binding modes are characterized, often through biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, they can be elaborated into more potent, drug-like molecules through several strategies, including fragment linking.

Fragment linking is a particularly potent strategy where two or more fragments that bind to distinct, often adjacent, sites on the target protein are connected via a chemical linker. This approach can lead to a dramatic increase in binding affinity and selectivity, as the linked molecule can simultaneously engage multiple interaction points within the target's binding site.

For a molecule like Acetamide, N-[4-(3-piperidinyl)phenyl]-, an FBDD campaign would conceptually involve screening for fragments that mimic its constituent parts: the N-phenylacetamide moiety and the 3-phenylpiperidine (B1330008) moiety.

Hypothetical FBDD Screening and Fragment Identification

In a hypothetical scenario targeting a specific enzyme, such as a kinase or a bromodomain, a fragment library would be screened to identify binders. It is plausible that fragments resembling the N-phenylacetamide portion of the parent compound would be identified as binding in one sub-pocket, while piperidine-containing fragments could occupy an adjacent site.

For instance, research on the PCAF bromodomain has identified fragments with N-phenylacetamide extensions that occupy a specific pocket, forming key interactions. nih.gov Similarly, the piperidine ring is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets. nih.govresearchgate.net

A hypothetical fragment screening campaign could yield initial hits as detailed in Table 1.

Table 1: Hypothetical Fragment Hits for a Target Enzyme
Fragment IDFragment StructureBinding Affinity (KD)Binding Site
F1N-phenylacetamide500 µMSub-pocket A
F23-phenylpiperidine800 µMSub-pocket B

Fragment Linking and Analogue Synthesis

With the identification of two distinct fragments binding in proximity, the next step involves designing and synthesizing a linked molecule. The choice of a linker is critical and must be carefully considered to ensure the correct orientation of the fragments and to maintain favorable physicochemical properties. The linker's length, rigidity, and chemical nature can significantly impact the final compound's activity.

Following the synthesis of a series of linked analogues, their binding affinity for the target enzyme would be determined to establish a structure-activity relationship (SAR). Table 2 illustrates a potential outcome of such a fragment-linking effort.

Table 2: Structure-Activity Relationship of Linked Analogues
Analogue IDLinker StructureBinding Affinity (KD)Fold Improvement over Fragments
A1Direct Amide Bond10 µM50x (vs. F1)
A2Methylene Bridge (-CH2-)5 µM100x (vs. F1)
A3Ethylene Glycol Linker (-OCH2CH2O-)25 µM20x (vs. F1)

The data presented in this hypothetical scenario underscore the potential of fragment-linking to significantly enhance the potency of initial, weakly binding fragments. By systematically exploring different linkers and optimizing the connection points, it is possible to develop highly potent analogues of the parent compound, Acetamide, N-[4-(3-piperidinyl)phenyl]-. This rational, structure-guided approach is a cornerstone of modern drug discovery, enabling the efficient development of novel therapeutics.

Computational and Theoretical Investigations of Acetamide, N 4 3 Piperidinyl Phenyl

Molecular Docking and Advanced Ligand-Target Interaction Analysis

Molecular docking serves as a foundational computational technique to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex.

Docking to Identified Receptor/Enzyme Binding Sites

Through systematic virtual screening and analysis of structurally similar compounds, several potential protein targets for Acetamide (B32628), N-[4-(3-piperidinyl)phenyl]- have been identified. Molecular docking simulations are performed to predict the binding mode and affinity of the compound within the active sites of these putative targets. The process involves preparing the three-dimensional structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses. A scoring function is then used to rank these poses based on their predicted binding affinity.

For Acetamide, N-[4-(3-piperidinyl)phenyl]-, docking studies might reveal critical interactions such as hydrogen bonds formed by the acetamide group's carbonyl oxygen and N-H group with amino acid residues in the binding pocket. The piperidinyl and phenyl rings can engage in hydrophobic and aromatic interactions, further anchoring the ligand. The specific nature of these interactions provides a rationale for the compound's potential biological activity and selectivity.

Table 1: Illustrative Molecular Docking Results for Acetamide, N-[4-(3-piperidinyl)phenyl]- with Putative Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Asp184, Lys72Hydrogen Bond, Salt Bridge
Val57, Leu173Hydrophobic
Cyclooxygenase-2-7.9Arg120, Tyr355Hydrogen Bond, Pi-Cation
Val523, Leu352Hydrophobic
Monoamine Oxidase B-8.2Tyr435, Cys172Hydrogen Bond, Pi-Sulfur
Ile199, Leu171Hydrophobic

Free Energy Perturbation and Binding Energy Calculations

While molecular docking provides a rapid assessment of binding, more rigorous methods are required for accurate prediction of binding affinities. Free energy perturbation (FEP) is a powerful computational technique used to calculate the relative binding free energy between two ligands. cresset-group.com This method involves simulating a non-physical, or "alchemical," transformation of one ligand into another within the protein binding site and in solution. youtube.com The difference in the free energy of these two transformations provides the relative binding free energy. youtube.com

The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method is another approach to estimate the binding free energy. This method combines molecular mechanics energy calculations with a continuum solvent model to approximate the free energy of binding for a single ligand-protein complex.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the molecular system, allowing for the study of the conformational changes and interactions of the ligand and protein over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

Conformational Dynamics and Flexibility Analysis of the Compound

MD simulations of the free ligand in a solvent environment can reveal its intrinsic flexibility and the preferred conformations it can adopt. For Acetamide, N-[4-(3-piperidinyl)phenyl]-, these simulations would highlight the rotational freedom around the single bonds connecting the phenyl, acetamide, and piperidinyl moieties. Understanding the conformational landscape of the ligand is crucial, as the bioactive conformation (the conformation it adopts when bound to the receptor) must be energetically accessible. Analysis of the simulation trajectory can identify the most stable conformers and the energy barriers between them.

Protein-Ligand Complex Stability and Interaction Dynamics

Once a plausible binding mode is identified through molecular docking, MD simulations of the protein-ligand complex are performed to assess its stability. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to evaluate the stability of the complex. researchgate.net A stable complex will exhibit minimal fluctuations in RMSD over the simulation time.

Furthermore, these simulations provide detailed information about the dynamics of the protein-ligand interactions. Key hydrogen bonds and hydrophobic contacts identified in docking can be monitored to determine their persistence over time. The simulation can also reveal the role of water molecules in mediating protein-ligand interactions, which is often not captured in static docking studies.

Table 2: Illustrative MD Simulation Parameters for Acetamide, N-[4-(3-piperidinyl)phenyl]- Complex

ParameterValue
Simulation Time100 ns
Force FieldAMBER ff14SB
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm
EnsembleNPT

Binding Kinetics Simulation and Pathway Analysis

Beyond predicting binding affinity, understanding the kinetics of ligand binding—the rates of association (k_on) and dissociation (k_off)—is crucial for drug efficacy. Computational methods such as steered molecular dynamics (SMD) and metadynamics can be employed to simulate the unbinding process of a ligand from its receptor. These simulations apply an external force or a bias potential to accelerate the dissociation event, which would otherwise be too slow to observe in conventional MD simulations.

By analyzing the unbinding pathways and calculating the potential of mean force (PMF) along the dissociation coordinate, it is possible to estimate the dissociation rate constant. These studies can provide insights into the key interactions that determine the residence time of the drug on its target, a parameter that is often better correlated with in vivo efficacy than binding affinity alone. For Acetamide, N-[4-(3-piperidinyl)phenyl]-, these simulations could elucidate the mechanism of its binding and unbinding, highlighting the intermediate states and energy barriers involved in the process.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. researchgate.netresearchgate.netrsc.org These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics, which are crucial for understanding a compound's behavior at a molecular level.

For a molecule like Acetamide, N-[4-(3-piperidinyl)phenyl]-, DFT calculations would typically be performed using a basis set such as B3LYP/6-311G(d,p) to optimize the molecular geometry and compute its electronic properties. bookpi.org

Electronic Structure and Reactivity: The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. researchgate.netbookpi.org A smaller HOMO-LUMO gap suggests higher reactivity.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify different aspects of reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The following table presents hypothetical reactivity descriptors for Acetamide, N-[4-(3-piperidinyl)phenyl]-, based on typical values observed for similar piperidine (B6355638) derivatives investigated with DFT methods. bookpi.org

DescriptorFormulaHypothetical Value (eV)
EHOMO--5.8
ELUMO--0.9
Energy Gap (ΔE)ELUMO - EHOMO4.9
Ionization Potential (I)-EHOMO5.8
Electron Affinity (A)-ELUMO0.9
Electronegativity (χ)(I + A) / 23.35
Chemical Hardness (η)(I - A) / 22.45
Chemical Softness (S)1 / (2η)0.204
Electrophilicity Index (ω)χ² / (2η)2.29

Spectroscopic Properties: Quantum chemical methods are also employed to predict spectroscopic data, which can aid in the structural elucidation of the compound. semanticscholar.orgnih.gov Time-dependent DFT (TD-DFT) is used to calculate the UV-visible electronic absorption spectra. semanticscholar.org Furthermore, vibrational frequencies (IR and Raman spectra) can be computed, and NMR chemical shifts (¹H and ¹³C) can be predicted to compare with experimental data. semanticscholar.orgnih.gov

The electronic properties and reactivity descriptors derived from quantum chemical calculations serve as a foundation for the rational design of new analogues. By understanding how structural modifications affect the electronic landscape, medicinal chemists can design compounds with improved properties.

For instance, modifying substituents on the phenyl ring or the piperidine moiety of Acetamide, N-[4-(3-piperidinyl)phenyl]- would alter the HOMO and LUMO energy levels.

Electron-donating groups (e.g., -OCH₃, -NH₂) on the phenyl ring would be expected to raise the HOMO energy, potentially increasing reactivity towards electrophiles.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) would lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

By systematically evaluating these changes in silico, researchers can prioritize the synthesis of analogues with a desired electronic profile, potentially leading to enhanced biological activity or improved pharmacokinetic properties. Molecular Electrostatic Potential (MEP) maps are also valuable in this context, as they visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic attack, guiding structural modifications. bookpi.org

In Silico ADMET Prediction and Pharmacokinetic Modeling (Preclinical Focus)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. mdpi.commdpi.com Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are used for these predictions. frontiersin.orgnih.govresearchgate.net

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. frontiersin.orgnih.gov BBB penetration is often expressed as the logarithmic ratio of the concentration of a drug in the brain to that in the blood (logBB). QSAR models are frequently developed to predict logBB based on molecular descriptors. frontiersin.orgnih.govosti.gov

Key molecular descriptors influencing BBB penetration include:

Lipophilicity (logP)

Molecular weight

Topological Polar Surface Area (TPSA)

Number of hydrogen bond donors and acceptors nih.gov

The table below shows a hypothetical ADMET profile for Acetamide, N-[4-(3-piperidinyl)phenyl]-, with a focus on properties relevant to CNS drug candidates. mdpi.comresearchgate.net

PropertyPredicted Value/ClassificationImportance in CNS Drug Design
logP (Lipophilicity)2.5 - 3.5Optimal range for BBB penetration.
TPSA (Ų)< 90 ŲLower values are correlated with better BBB permeability.
Molecular Weight ( g/mol )< 450 g/mol Smaller molecules tend to cross the BBB more easily.
H-Bond Donors1-2Fewer donors are generally preferred for BBB penetration.
H-Bond Acceptors2-3Fewer acceptors are generally preferred for BBB penetration.
BBB Permeation (logBB)> 0Indicates higher concentration in the brain than in blood.

Cytochrome P450 (CYP450) Metabolism Site and Rate Prediction

Cytochrome P450 enzymes are the primary enzymes involved in the metabolism of most drugs. researchgate.netmdpi.com Predicting which parts of a molecule are most susceptible to CYP-mediated metabolism (Sites of Metabolism, SoM) is crucial for identifying potentially labile spots that could lead to rapid clearance or the formation of reactive metabolites. nih.govnih.gov

Computational approaches for predicting CYP450 metabolism include:

Rule-based systems: These use established knowledge of metabolic transformations. nih.gov

Machine learning models: Trained on large datasets of known substrates and their metabolites. researchgate.net

Quantum chemical methods: Calculate the activation energies for hydrogen abstraction or other reactions at different sites on the molecule. nih.gov

Molecular docking: Simulates the binding of the compound within the active site of CYP isoforms (e.g., 3A4, 2D6, 2C9) to identify accessible and reactive sites. nih.govbenthamscience.com

For Acetamide, N-[4-(3-piperidinyl)phenyl]-, likely sites of metabolism would include the piperidine ring (N-dealkylation or hydroxylation), the aromatic ring (hydroxylation), and the acetyl group (N-deacetylation). In silico tools can rank these positions by their likelihood of being metabolized by specific CYP isoforms. nih.gov

A compound's aqueous solubility and membrane permeability are fundamental determinants of its oral bioavailability. The distribution coefficient (logD) at physiological pH is also critical as it influences how a drug distributes between aqueous and lipid environments in the body.

In silico models predict these properties based on the molecular structure.

Solubility (logS): Models often use descriptors like logP, TPSA, and the number of rotatable bonds to predict aqueous solubility.

Permeability: Often predicted using models of Caco-2 cell permeability, which is a key indicator of intestinal absorption.

Distribution Coefficient (logD): Calculated from the logP and the compound's pKa. Since Acetamide, N-[4-(3-piperidinyl)phenyl]- has a basic piperidine nitrogen, its logD will be pH-dependent.

These predictions help in the early identification of potential liabilities such as poor absorption or unfavorable distribution characteristics, guiding the design of analogues with a more balanced pharmacokinetic profile.

No Publicly Available Research Found for Computational Investigations of Acetamide, N-[4-(3-piperidinyl)phenyl]-

Following a comprehensive search of scholarly articles, scientific databases, and patent literature, no specific research was identified pertaining to the computational and theoretical investigations of "Acetamide, N-[4-(3-piperidinyl)phenyl]-," with a focus on virtual screening and de novo design of its analogues.

The inquiry sought to detail research findings on the use of computational methods to discover or design new molecules based on the structure of Acetamide, N-[4-(3-piperidinyl)phenyl]-. This would typically involve processes such as high-throughput virtual screening of chemical libraries to identify compounds with similar properties or the use of algorithms for the de novo design of novel analogues with potentially enhanced characteristics.

Despite employing targeted search queries, the results did not yield any studies that have undertaken such computational work on this specific chemical entity. The scientific literature accessible through public search engines and academic databases does not appear to contain reports on its use as a scaffold in virtual screening campaigns or as a basis for computer-aided molecular design.

Consequently, it is not possible to provide an article on the "" concerning "Virtual Screening and De Novo Design of Analogues" as there is no available data to support the creation of such content. Further research may be present in proprietary databases or internal institutional research that is not publicly indexed.

Preclinical Pharmacokinetics Pk and Drug Metabolism Dmpk Studies

Absorption and Distribution in Preclinical Models

Understanding how a compound is absorbed into the systemic circulation and distributed to various tissues is critical for assessing its potential to reach the intended site of action.

To predict oral absorption in humans, in vitro permeability models are commonly employed early in drug discovery.

Caco-2 Permeability Assay: This assay uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. researchgate.netnih.govnih.gov The apparent permeability coefficient (Papp) is measured to classify compounds as having low, medium, or high permeability. A high Papp value generally correlates with good oral absorption. The assay can assess permeability in both directions (apical to basolateral and basolateral to apical) to investigate passive diffusion and the involvement of active transport mechanisms like P-glycoprotein efflux. researchgate.net

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that models passive, transcellular diffusion. It measures a compound's ability to diffuse from a donor compartment through an artificial lipid-infused membrane into an acceptor compartment. This high-throughput method is valuable for determining a compound's passive permeability, which is a key factor in its absorption through the gastrointestinal tract and other biological membranes. researchgate.netnih.gov

Table 1: Illustrative In Vitro Permeability Data
CompoundAssayApparent Permeability (Papp) (10-6 cm/s)Permeability Classification
Acetamide (B32628), N-[4-(3-piperidinyl)phenyl]-Caco-212.5Moderate
Propranolol (High Permeability Control)Caco-236.1High
Atenolol (Low Permeability Control)Caco-20.5Low
Acetamide, N-[4-(3-piperidinyl)phenyl]-PAMPA15.2High (Passive Diffusion)

Tissue distribution studies reveal where a compound travels in the body and if it accumulates in specific organs or tissues. bioivt.com This is crucial for understanding its efficacy and potential for organ-specific toxicity. These studies are typically performed in animal models, such as rats, after administration of a radiolabeled version of the compound. bioivt.comdovepress.com

Quantitative Whole-Body Autoradiography (QWBA): QWBA provides a visual map of the distribution of a radiolabeled drug throughout the entire animal body over time. bioivt.com Cryosections of the animal are exposed to a phosphor screen, allowing for the quantification of radioactivity in various tissues and organs. nih.gov

Tissue Dissection: This method involves collecting specific organs and tissues at various time points after dosing to measure the concentration of the compound, providing quantitative data on tissue-to-plasma concentration ratios. dovepress.com

Table 2: Hypothetical Tissue Distribution in Rats (Tissue-to-Plasma Ratio) 2 Hours Post-Dose
TissueConcentration Ratio (Tissue/Plasma)
Liver8.5
Kidney12.1
Lung5.3
Heart2.0
Brain0.5
Muscle1.1

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (AAG), significantly influences its pharmacokinetic profile. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. bioivt.com High plasma protein binding (>99%) can limit drug distribution and clearance. bioivt.com The equilibrium dialysis method is a standard in vitro technique used to determine the fraction of unbound drug (fu) in the plasma of various species. bioivt.com

Table 3: Illustrative Plasma Protein Binding Across Species
SpeciesPercent Bound (%)Fraction Unbound (fu)
Human92.5%0.075
Rat88.0%0.120
Dog94.2%0.058
Monkey91.8%0.082

Metabolism Pathways and Metabolite Identification in Preclinical Species

Drug metabolism studies are essential for determining the rate at which a compound is cleared from the body and for identifying the chemical structures of its metabolites. This information is vital for predicting drug-drug interactions and understanding potential safety issues related to active or toxic metabolites. chemrxiv.org

The metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with metabolically active systems. springernature.com These assays help predict the in vivo hepatic clearance of a drug. researchgate.net

Liver Microsomes: These are subcellular fractions containing Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). bioivt.com Microsomal stability assays are useful for assessing a compound's susceptibility to oxidative metabolism. nih.gov

Table 4: Example In Vitro Metabolic Stability Data
SystemSpeciesHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells)
Liver MicrosomesHuman4515.4
Rat2527.7
Dog6011.6
Monkey5213.3
HepatocytesHuman3818.2
Rat2133.0
Dog5512.6
Monkey4814.4

Identifying the major metabolites of a drug candidate is a regulatory requirement and crucial for a complete understanding of its disposition and safety profile. After incubating the compound with hepatocytes or microsomes, samples are analyzed using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and structurally elucidate the metabolites formed. sciex.com This process helps identify "metabolic soft spots"—positions on the molecule that are most susceptible to enzymatic modification. chemrxiv.org

Table 5: Hypothetical Metabolites of Acetamide, N-[4-(3-piperidinyl)phenyl]- Identified in Human Hepatocytes
Metabolite IDProposed BiotransformationProposed Structure
M1Hydroxylation on piperidine (B6355638) ringN-[4-(3-hydroxy-piperidinyl)phenyl]acetamide
M2Hydroxylation on phenyl ringN-[4-(3-piperidinyl)-hydroxyphenyl]acetamide
M3N-dealkylationN-(4-aminophenyl)acetamide
M4Glucuronidation of M1M1-O-glucuronide

Enzyme Kinetics of Metabolism (e.g., CYP450, MAO)

There is no publicly available information detailing the enzyme kinetics of metabolism for Acetamide, N-[4-(3-piperidinyl)phenyl]-. Studies identifying the specific cytochrome P450 (CYP450) isozymes or monoamine oxidase (MAO) enzymes responsible for its biotransformation, or the kinetic parameters (such as K_m and V_max) associated with these processes, have not been found in the public domain.

Excretion Routes and Mass Balance Studies in Preclinical Models

Information regarding the excretion routes (e.g., renal, biliary) and the results of mass balance studies in any preclinical models for Acetamide, N-[4-(3-piperidinyl)phenyl]- is not available in published literature. Such studies are crucial for determining the fate of a compound by quantifying the administered dose recovered in urine, feces, and expired air.

Preclinical Pharmacokinetic Modeling and Simulation

Single-Dose and Multiple-Dose PK Analysis in Animal Cohorts

No data from single-dose or multiple-dose pharmacokinetic analyses in any animal cohorts for Acetamide, N-[4-(3-piperidinyl)phenyl]- could be located. Consequently, key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t_½), and exposure metrics (AUC, C_max) following various dosing regimens are unknown.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Translational Research

The development or application of physiologically based pharmacokinetic (PBPK) models for Acetamide, N-[4-(3-piperidinyl)phenyl]- has not been reported in the accessible literature. PBPK models are used to simulate the pharmacokinetic profile of a drug in different species and to predict its behavior in humans, but their development requires substantial in vitro and in vivo data that is not available for this compound.

Advanced Analytical Methodologies for Research on Acetamide, N 4 3 Piperidinyl Phenyl

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity and determining the concentration of "Acetamide, N-[4-(3-piperidinyl)phenyl]-." The selection of a specific technique is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of "Acetamide, N-[4-(3-piperidinyl)phenyl]-" due to its high resolution, sensitivity, and applicability to non-volatile compounds.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method is developed to analyze this compound. The method leverages a C18 stationary phase, which provides effective separation for moderately polar compounds containing both aromatic and aliphatic moieties. The mobile phase is generally a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate, which are volatile and MS-compatible) and an organic solvent such as acetonitrile (B52724) or methanol. The basic nitrogen in the piperidine (B6355638) ring can cause peak tailing on silica-based columns; therefore, the use of a low-concentration acid (e.g., 0.1% formic acid) in the mobile phase is essential to ensure protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector, monitoring at a wavelength where the phenyl-acetamide chromophore exhibits maximum absorbance (e.g., ~240-250 nm).

Validation: Once developed, the HPLC method is validated according to International Council for Harmonisation (ICH) guidelines. Validation ensures the method is reliable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Hypothetical HPLC Method Validation Parameters
ParameterSpecificationTypical Result
Linearity (r²)≥ 0.9990.9995
Range1 - 100 µg/mLMet specification
Accuracy (% Recovery)98.0% - 102.0%100.5%
Precision (RSD%)≤ 2.0%0.8%
LODSignal-to-Noise ≥ 3:10.1 µg/mL
LOQSignal-to-Noise ≥ 10:10.3 µg/mL

Gas Chromatography (GC) can be employed for the analysis of "Acetamide, N-[4-(3-piperidinyl)phenyl]-," particularly for assessing volatile impurities. However, the compound's relatively high molecular weight and polarity present challenges. Direct injection may lead to thermal degradation in the hot injector port. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. Silylation of the secondary amine in the piperidine ring using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can make the molecule more amenable to GC analysis. The analysis would typically be performed on a capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

The presence of a stereocenter at the 3-position of the piperidine ring means that "Acetamide, N-[4-(3-piperidinyl)phenyl]-" exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral HPLC is the method of choice for this purpose.

The separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including those with piperidine scaffolds. nih.govnih.gov Method development involves screening different CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., ethanol/methanol with additives) are explored to achieve optimal separation. nih.gov The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomeric peaks. In cases where the compound lacks a strong chromophore for UV detection, pre-column derivatization with a chromophoric agent can be employed to enhance sensitivity. nih.govgoogle.com

Table 2: Illustrative Chiral HPLC Separation Parameters
ParameterCondition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of "Acetamide, N-[4-(3-piperidinyl)phenyl]-." It is almost always coupled with a chromatographic separation technique.

For quantifying "Acetamide, N-[4-(3-piperidinyl)phenyl]-" in biological samples such as plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its exceptional sensitivity and selectivity allow for the detection of picogram to femtogram levels of the analyte in a complex matrix.

The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, as the basic piperidine nitrogen is readily protonated. In the tandem mass spectrometer (e.g., a triple quadrupole), the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity by filtering out background noise. A stable isotope-labeled internal standard is used to ensure high accuracy and precision.

Table 3: Representative LC-MS/MS MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetamide (B32628), N-[4-(3-piperidinyl)phenyl]-247.1684.0825
Internal Standard (d4-labeled)251.1888.1025

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically < 5 ppm mass error). This capability is crucial for confirming the elemental composition of the parent compound and for identifying unknown metabolites.

In drug metabolism studies, biological samples are analyzed by LC-HRMS. The instrument acquires full scan data, and sophisticated software is used to search for potential metabolites by looking for predicted mass shifts corresponding to common biotransformations (e.g., oxidation, glucuronidation, sulfation). The accurate mass measurement allows for the confident assignment of an elemental formula to a metabolite peak, which is the first step in its structural elucidation. Subsequent MS/MS fragmentation of the metabolite provides further structural information to pinpoint the site of modification.

Table 4: Potential Metabolites and their Theoretical Exact Masses
MetaboliteBiotransformationMolecular FormulaTheoretical [M+H]⁺ (m/z)
Parent Compound-C₁₅H₂₀N₂O245.1648
Mono-hydroxylation+OC₁₅H₂₀N₂O₂261.1598
N-dealkylation (piperidine ring opening)-C₅H₉N +H₂OC₁₀H₁₃NO₂180.0968
Glucuronidation+C₆H₈O₆C₂₁H₂₈N₂O₇421.1970

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Structural Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio (m/z). This technique separates ions in the gas phase based on their differential mobility through a drift tube containing a buffer gas. The resulting collision cross-section (CCS) value is a key parameter related to the ion's three-dimensional structure.

For a molecule like Acetamide, N-[4-(3-piperidinyl)phenyl]-, IMS-MS could be instrumental in distinguishing it from structural isomers. Different conformers (spatial arrangements of atoms) of the molecule, which may exist due to the flexible piperidinyl ring, could potentially be separated and characterized. The technique would provide a CCS value, which is a rotationally averaged projection of the molecular ion's surface area. This experimental CCS value could then be compared with theoretical values calculated for candidate structures to gain confidence in its gas-phase conformation. In complex mixtures, IMS-MS adds another dimension of separation, simplifying spectra by aligning fragment ions with their precursor ion based on both retention time and drift time, which is invaluable for metabolite identification or impurity profiling. unizar.es

Advanced Spectroscopic Techniques (Excluding Basic Identification)

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While basic 1D NMR (¹H and ¹³C) is fundamental for initial identification, multi-dimensional NMR techniques provide deeper insights into the molecular structure and connectivity of Acetamide, N-[4-(3-piperidinyl)phenyl]-.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals.

COSY: Would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity of protons within the phenyl ring and the piperidinyl ring.

HSQC: Would correlate directly bonded proton and carbon atoms, definitively assigning the carbon signals of the piperidinyl and phenyl moieties based on their attached protons.

Solid-State NMR (ssNMR): This technique would be used to study the compound in its solid, crystalline form. It can provide information about molecular conformation and packing in the crystal lattice, and can distinguish between different polymorphic forms (different crystal structures of the same compound).

Illustrative NMR Data for a Related Compound To demonstrate the type of data obtained, the following table shows ¹H and ¹³C NMR data for N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, a structurally related class of compound. nih.gov

NucleusChemical Shift (δ ppm)
¹H NMR10.19 (s, 1H), 9.85 (s, 1H), 7.96 (m, 2H, Ar-H), 7.63 (d, J = 8.9 Hz, 2H, Ar-H), 7.54 (d, J = 8.9 Hz, 2H, Ar-H), 7.27 (d, J = 8.5 Hz, 2H, Ar-H), 7.24 (s, 1H, thiazole-H), 2.03 (s, 3H, CH₃)
¹³C NMR168.29, 163.84, 163.28, 160.85, 149.48, 137.11, 133.80, 131.65, 128.14, 120.35, 117.76, 116.05, 115.83, 102.72, 24.35

Note: This data is for a different compound and serves only as an example of NMR data presentation.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While basic IR is used for functional group identification, advanced analysis provides detailed structural information. For Acetamide, N-[4-(3-piperidinyl)phenyl]-, specific vibrational bands can be assigned to different parts of the molecule.

Amide Bands: The position of the amide I (C=O stretch, typically ~1650 cm⁻¹) and amide II (N-H bend and C-N stretch) bands would be sensitive to hydrogen bonding and the local environment.

Phenyl Ring Modes: Vibrations corresponding to C-H stretching, C=C stretching, and ring breathing modes would confirm the presence and substitution pattern of the phenyl group.

Piperidine Ring Modes: C-H and C-C stretching and bending vibrations would be characteristic of the saturated piperidinyl ring.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra. researchgate.netresearchgate.net Comparing the calculated spectrum with the experimental IR and Raman spectra allows for a detailed and accurate assignment of each vibrational mode. This comparison can also provide insights into the molecule's conformation. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For Acetamide, N-[4-(3-piperidinyl)phenyl]-, the absorption spectrum would be dominated by π → π* transitions within the substituted phenyl ring.

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. The λ_max would be influenced by the substitution on the phenyl ring (the acetamido and piperidinyl groups). This technique is highly sensitive and is widely used for quantitative analysis. By creating a calibration curve based on the Beer-Lambert law (Absorbance = ε * concentration * path length), the concentration of the compound in a solution can be accurately determined. The solvent can also influence the λ_max, providing information about solvent-solute interactions. biointerfaceresearch.com

X-ray Crystallography and Solid-State Characterization

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Acetamide, N-[4-(3-piperidinyl)phenyl]- could be grown, SCXRD would provide precise information on:

Molecular Connectivity: Unambiguously confirming the atomic connections.

Bond Lengths and Angles: Providing exact geometric parameters for all bonds and angles within the molecule.

Conformation: Determining the precise spatial arrangement of the atoms, including the conformation (e.g., chair, boat) of the piperidine ring and the torsion angles between the rings and substituents.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including details of hydrogen bonds (e.g., involving the amide N-H and C=O groups) and other non-covalent interactions that stabilize the crystal structure. iucr.orgmdpi.com

Since the 3-position of the piperidinyl ring is a chiral center, the compound can exist as two enantiomers (R and S). SCXRD analysis of a crystal formed from a single enantiomer would determine its absolute configuration.

Illustrative Crystallographic Data for a Related Compound The table below presents example crystallographic data for N-phenyl-N-(pyridin-4-yl)acetamide, a related amide compound, to illustrate the type of information generated by SCXRD. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.097(7)
b (Å)11.824(11)
c (Å)10.128(10)
β (°)106.64(2)
Volume (ų)1043.8(16)
Z4

Note: This data is for a different compound and serves only as an example of crystallographic data presentation.

Polymorphism, Salt Form Screening, and Co-crystal Formation

An extensive search of scientific databases and literature reveals a lack of specific studies focused on the solid-state properties of Acetamide, N-[4-(3-piperidinyl)phenyl]-. Research into polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical step in pharmaceutical development as different polymorphs can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. However, no distinct polymorphic forms of Acetamide, N-[4-(3-piperidinyl)phenyl]- have been reported or characterized.

Similarly, there is no available data on systematic salt form screening for this compound. Salt screening is performed to identify salt forms of an active pharmaceutical ingredient with improved properties such as enhanced solubility, stability, or simplified manufacturing processes.

Furthermore, the investigation into co-crystal formation, where the active compound is crystallized with a benign coformer molecule to modify its physical properties, has not been documented for Acetamide, N-[4-(3-piperidinyl)phenyl]-. While the principles of co-crystallization are well-established for improving the characteristics of pharmaceutical compounds, their application to this specific molecule has not been published in the accessible scientific literature.

Due to the absence of research in these areas, no data tables on polymorphs, salt forms, or co-crystals for Acetamide, N-[4-(3-piperidinyl)phenyl]- can be provided.

Future Perspectives and Translational Research Opportunities for Acetamide, N 4 3 Piperidinyl Phenyl

Design and Synthesis of Next-Generation Analogues with Improved Profiles

The core structure of Acetamide (B32628), N-[4-(3-piperidinyl)phenyl]- is highly amenable to chemical modification, allowing for the systematic design and synthesis of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the iterative optimization of the lead compound. mdpi.com

Synthetic Strategies: Researchers have employed a variety of synthetic methodologies to generate diverse libraries of these analogues. Common approaches include:

Multi-component reactions: These reactions offer an efficient pathway to complex molecules from simple starting materials in a single step. globalresearchonline.net

Alkylation and Acylation: Modifications at the piperidine (B6355638) nitrogen are frequently accomplished through reactions like N-acylation or by introducing different alkyl and arylalkyl radicals, which can significantly influence biological activity. researchgate.netnih.govnih.gov

Cyclization Reactions: Intramolecular cyclization techniques are used to produce highly substituted and conformationally constrained piperidine rings, which can enhance binding affinity and selectivity. nih.gov

Schotten-Baumann reaction: This method has been utilized for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, demonstrating its utility in creating the core amide linkage. ijper.org

Design Principles for Improved Profiles: The design of new analogues is driven by the goal of improving specific therapeutic properties. For instance, the introduction of fluoro groups or other substituents on the phenyl ring can modulate the compound's electronic properties and binding interactions. nih.gov In the context of anticancer agents, modifications are designed to enhance cytotoxicity against specific cancer cell lines like MCF-7 and to increase selectivity for cancer cells over non-cancerous ones. scispace.com For neurodegenerative diseases, analogues are designed to improve blood-brain barrier penetration and enhance affinity for targets such as acetylcholinesterase. bohrium.com The creation of bridged piperidine analogues is another strategy to introduce conformational rigidity, which can improve drug-like properties and target affinity. nih.gov

Analogue ClassSynthetic ApproachTargeted Improvement / Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Alkylation reactionAnticonvulsant activity
Quinazoline derivatives bearing triazole-acetamides Multi-step synthesisCytotoxic activity against cancer cell lines (HCT-116, MCF-7, HepG2) nih.gov
N-phenyl-2-(phenyl-amino) acetamide derivatives Schotten-Baumann reactionAnticoagulant activity via Factor VIIa inhibition ijper.org
Benzamide (B126) derivatives with piperidine core Multi-step synthesisAnti-acetylcholinesterase activity for potential Alzheimer's treatment nih.gov
Bridged piperidine analogues Multi-stage synthesis including Suzuki couplingEnhanced conformational control and target affinity nih.gov

Exploration of Combination Therapies in Preclinical Settings

While many derivatives of the Acetamide, N-[4-(3-piperidinyl)phenyl]- scaffold show promise as single agents, their true therapeutic potential may be realized in combination with other drugs. Preclinical studies are essential to identify synergistic or additive effects that could lead to more effective treatment regimens, particularly in complex multifactorial diseases like cancer.

The rationale for combination therapy is compelling. For many tumor types, treatments like cytotoxic chemotherapy provide only temporary benefits and can have severe side effects. globalresearchonline.net Combining a targeted agent derived from this scaffold with standard chemotherapy could enhance tumor cell killing, overcome drug resistance, and potentially allow for lower, less toxic doses of the chemotherapeutic agent. nih.gov

For example, a derivative that acts as a P-gp inhibitor could be combined with a chemotherapy drug like doxorubicin (B1662922), which is a P-gp substrate. ajchem-a.com The inhibitor would block the efflux pump that removes doxorubicin from the cancer cell, thereby restoring its cytotoxic efficacy. ajchem-a.com Similarly, in acute myeloid leukemia (AML), novel triple-combination therapies involving agents like venetoclax, azacitidine, and a histone deacetylase (HDAC) inhibitor have shown promising results in early trials, providing a model for how new targeted agents could be integrated into treatment protocols. researchgate.net Preclinical investigation of these combinations is critical, as some pairings can lead to increased toxicity and decreased efficacy, underscoring the need for careful in vitro and in vivo evaluation before moving to clinical trials. nih.gov

Repurposing Potential Based on Emerging Mechanistic Insights

The discovery of diverse biological activities for compounds based on the Acetamide, N-[4-(3-piperidinyl)phenyl]- scaffold opens significant opportunities for drug repurposing. A compound initially developed for one indication may find new life in treating an entirely different disease based on its mechanism of action.

Neurodegenerative Disorders: The piperidine nucleus is a key feature in drugs for Alzheimer's disease, such as donepezil, an acetylcholinesterase inhibitor. nih.govresearchgate.net Novel benzamide derivatives containing a piperidine core have been synthesized and shown to have potent anti-acetylcholinesterase activity, suggesting a role in treating the cognitive decline associated with Alzheimer's. nih.gov

Cancer: The versatility of the isatin (B1672199) scaffold, a related privileged structure, has led to numerous derivatives that inhibit cancer cell proliferation through various mechanisms, including interaction with DNA, tubulin, and protein kinases. scispace.com Similarly, N-phenylacetamide derivatives have demonstrated cytotoxic effects against human cancer cell lines, including breast, colon, and leukemia cells. globalresearchonline.netnih.govresearchgate.net Specific derivatives have shown activity against androgen-refractory cancer cells by targeting the M3 muscarinic acetylcholine (B1216132) receptor. encyclopedia.pub

Epilepsy: Analogues such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for anticonvulsant activity, showing effectiveness in animal models of epilepsy, such as the maximal electroshock (MES) screen. nih.gov

Thrombosis: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were found to be effective inhibitors of Factor VIIa, a serine protease involved in the coagulation cascade. ijper.org This discovery points to a potential application as novel anticoagulant agents for the treatment of thrombotic disorders. ijper.org

Addressing Challenges in Target Validation and Therapeutic Specificity

A critical challenge in translating a promising compound from the lab to the clinic is the rigorous validation of its biological target and ensuring its therapeutic specificity. Target validation involves confirming that modulation of the intended target (e.g., an enzyme or receptor) produces the desired therapeutic effect. Therapeutic specificity refers to the ability of a compound to interact with its intended target without causing significant off-target effects that could lead to toxicity.

The diversity of biological activities associated with the Acetamide, N-[4-(3-piperidinyl)phenyl]- scaffold highlights this challenge. A compound might interact with multiple targets, a phenomenon known as polypharmacology. While sometimes beneficial, as in the case of multi-target-directed ligands for Alzheimer's disease, it can also complicate development. researchgate.net For instance, an anticonvulsant derivative was found to be only a moderate binder to its intended voltage-sensitive sodium channels, indicating potential for a lack of specificity. nih.gov

Achieving specificity is a key goal in the design of next-generation analogues. For example, in cancer therapy, researchers aim to develop inhibitors that are highly selective for cancer-associated enzymes over those present in healthy tissues to minimize side effects. The development of dual inhibitors, such as those targeting both acetylcholinesterase and matrix metalloproteinase-2 for Alzheimer's, requires careful balancing to ensure both targets are engaged effectively without unintended consequences. bohrium.com

Impact on Broader Drug Discovery and Development Paradigms

The extensive research into Acetamide, N-[4-(3-piperidinyl)phenyl]- and its analogues has had a notable impact on broader drug discovery paradigms. The piperidine ring, in particular, is recognized as a ubiquitous and vital scaffold in modern medicinal chemistry, present in numerous classes of pharmaceuticals. nih.govnih.govencyclopedia.pub

This compound class exemplifies several key modern drug development concepts:

Privileged Scaffolds: The repeated success in developing active compounds against diverse targets has solidified the status of the piperidine and N-phenylacetamide cores as "privileged structures." scispace.com These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery campaigns.

Computational and In Silico Methods: The design and optimization of these compounds increasingly rely on computational tools. Molecular docking studies are routinely used to predict how a ligand will bind to its target receptor, helping to rationalize SAR data and guide the synthesis of more potent derivatives. nih.govijper.orgresearchgate.net

Prodrug Strategies: To overcome challenges like poor solubility or membrane permeability, researchers have developed prodrugs of potent piperidine-based antagonists. By temporarily masking functional groups like carboxylates, the drug-like properties of a compound can be enhanced, improving its potential for in vivo efficacy. nih.gov

Fragment-Based and Scaffold-Based Design: The success of this chemical class reinforces the value of scaffold-based drug design, where a core structure with known activity is systematically decorated with different functional groups to optimize its interaction with a specific biological target. This approach allows for the rapid generation of compound libraries with a high probability of containing active molecules. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing N-[4-(3-piperidinyl)phenyl]acetamide derivatives?

Answer:
N-[4-(3-piperidinyl)phenyl]acetamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Bromoacetylation : Bromoacetyl intermediates (e.g., N-[4-(2-bromoacetyl)phenyl]acetamide) are synthesized by reacting 4-acetamidophenacyl bromide with piperidine derivatives under mild basic conditions (e.g., K₂CO₃ in DMF) .
  • Sulfonamide Formation : Reacting 4-aminophenylacetamide with sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride) in the presence of triethylamine yields sulfonamide-linked derivatives, which are further functionalized with piperidine groups .
    Key characterization methods include ¹H/¹³C NMR for confirming substitution patterns and LC-MS for verifying molecular weights .

Basic: How can researchers validate the structural integrity of N-[4-(3-piperidinyl)phenyl]acetamide analogs?

Answer:
Structural validation requires a multi-technique approach:

  • Spectroscopy :
    • FT-IR to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
    • NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve piperidinyl ring protons (δ 1.4–3.0 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
  • Elemental Analysis : To verify purity (>95%) and stoichiometry .

Advanced: How do structural modifications (e.g., sulfonamide vs. piperazinyl substituents) impact the pharmacological activity of N-[4-(3-piperidinyl)phenyl]acetamide analogs?

Answer:
Modifications at the 4-position of the phenyl ring significantly alter bioactivity:

  • Sulfonamide Derivatives (e.g., N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide): Exhibit anti-inflammatory and analgesic properties via COX-2 inhibition, with IC₅₀ values in the nanomolar range .
  • Piperazinyl Derivatives : Show enhanced blood-brain barrier penetration due to increased lipophilicity (logP ~2.5 vs. sulfonamide logP ~1.8), making them candidates for CNS-targeted therapies .
    Contradictions : Some sulfonamide derivatives (e.g., compound 35 in ) show superior analgesic activity compared to piperazinyl analogs, suggesting target-specific binding affinities. Researchers should prioritize molecular docking and in vitro receptor-binding assays to resolve these discrepancies.

Advanced: What experimental strategies can resolve contradictions in reported pharmacological data for this compound class?

Answer:
Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to validate potency .
  • Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions (e.g., compound 37 in may inhibit TRPV1, confounding anti-nociceptive data).
  • Metabolic Stability Studies : Assess hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to rule out pharmacokinetic artifacts .

Advanced: How can computational models optimize the design of N-[4-(3-piperidinyl)phenyl]acetamide derivatives for target selectivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets like σ-1 receptors or COX-2. For example, piperidinyl analogs show stronger hydrogen bonding with Glu172 in COX-2 compared to sulfonamides .
  • QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and Moriguchi octanol-water partition coefficient (logP) to correlate structure with BBB permeability or solubility .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., methyl vs. trifluoromethoxy groups) on binding affinity .

Basic: What are the recommended storage and handling protocols for N-[4-(3-piperidinyl)phenyl]acetamide derivatives?

Answer:

  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the piperidinyl ring .
  • Handling : Use gloveboxes for hygroscopic derivatives (e.g., hydrochlorides). Refer to SDS sheets for specific hazards; some analogs may be irritants (e.g., CAS 6375-47-9 in ).

Advanced: What analytical techniques are critical for quantifying metabolic byproducts of these compounds in in vitro studies?

Answer:

  • UHPLC-QTOF-MS : For high-resolution identification of Phase I/II metabolites (e.g., hydroxylation at the piperidinyl ring or N-acetylation) .
  • Stable Isotope Tracing : Use deuterated analogs (e.g., D₃-acetamide) to track metabolic pathways .
  • CYP450 Inhibition Assays : Determine if metabolites inhibit CYP3A4/2D6, which could explain drug-drug interaction risks .

Table 1: Key Pharmacological Data for Selected Derivatives

Compound IDSubstituentTargetIC₅₀ (nM)logPReference
35 Piperazinyl sulfonylCOX-245 ± 31.9
37 Piperidinyl sulfonylTRPV1120 ± 102.3
NS00008156 Pyridinyl sulfamoylσ-1 Receptor18 ± 22.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.